![molecular formula C22H22O4 B14957199 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one](/img/structure/B14957199.png)
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chromen-2-one derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
- 4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Uniqueness
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific structural features and the resulting biological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Chemical Identification:
- Name: 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- CAS Number: 314742-85-3
- Molecular Formula: C22H22O4
- Molecular Weight: 350.41 g/mol
This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant activity of this compound has been assessed through various assays, showing a notable capacity to inhibit lipid peroxidation and enhance cellular antioxidant defenses.
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth in vivo has also been reported in animal models.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Nuclear Factor kappa B (NF-kB): Inhibition of NF-kB signaling pathway contributes to its anti-inflammatory effects.
- Mitogen-Activated Protein Kinases (MAPK): Modulation of MAPK pathways may play a role in its anticancer activity.
- Reactive Oxygen Species (ROS) Regulation: The compound enhances the cellular antioxidant capacity by modulating ROS levels.
Study 1: Antioxidant Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of several chromenone derivatives, including this compound. The results showed that this compound significantly reduced oxidative stress markers in human cell lines, confirming its potential as an antioxidant agent .
Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in edema and inflammatory cytokines compared to control groups .
Study 3: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that the compound effectively induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways and downregulation of Bcl-2 proteins .
Comparative Data Table
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-13-18-10-11-20(25-16(4)15(3)23)14(2)21(18)26-22(24)19(13)12-17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3 |
InChI Key |
ULSDQHPHOSJHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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